molecular formula C7H5BrO3 B2704735 4-Bromo-2,3-Dihydroxybenzaldehyde CAS No. 73275-98-6

4-Bromo-2,3-Dihydroxybenzaldehyde

Cat. No.: B2704735
CAS No.: 73275-98-6
M. Wt: 217.018
InChI Key: MXCUKGXCILNDRA-UHFFFAOYSA-N
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Description

4-Bromo-2,3-Dihydroxybenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a derivative of bromobenzaldehyde .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with Oxone and acetonitrile, followed by the addition of potassium 2-iodo-5-methylbenzenesulfonate and 4-bromobenzyl alcohol . The mixture is then heated and stirred vigorously. After cooling, the resulting suspension is filtered and the solids are collected .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BrO3 . The InChI code is 1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 217.02 . The compound should be stored in a refrigerator .

Scientific Research Applications

Facilitating Palladium-Catalyzed Synthesis

4-Bromo-2,3-Dihydroxybenzaldehyde plays a crucial role in the palladium-catalyzed synthesis of various organic compounds. For instance, its related compound, 2-bromobenzaldehydes, reacts with arylhydrazines to afford 1-aryl-1H-indazoles in the presence of a palladium catalyst, showcasing its utility in the construction of heterocyclic compounds which are pivotal in pharmaceutical research and development (Cho et al., 2004).

Advancement in Synthetic Applications

Over the past decade, 2-bromobenzaldehydes and related substrates have seen significant advancements in their synthetic applications under palladium-catalyzed conditions. This highlights the compound's importance in the synthesis of biologically active molecules, leading to potential developments in medicinal chemistry (Ghosh & Ray, 2017).

Role in Bromophenol Synthesis

This compound and its derivatives have been identified in marine algae, such as the red alga Polysiphonia urceolata, which are known for their potent DPPH radical scavenging activity. This demonstrates the compound's role in natural product chemistry and its potential for developing antioxidant agents (Li et al., 2008).

Electrochemical Applications

Dihydroxybenzaldehydes, including this compound, can be oxidatively electrodeposited onto glassy carbon electrodes. This process is crucial for creating films that exhibit catalytic activity in the electrooxidation of NADH, suggesting applications in biosensor design for monitoring dehydrogenase enzymatic activities (Pariente et al., 1996).

Inhibitory Effects on Inflammatory Responses

Research on bromophenol compounds, similar to this compound, isolated from red algae shows significant anti-inflammatory properties. These compounds suppress inflammatory responses in atopic dermatitis models and murine macrophages, highlighting their potential therapeutic applications for allergic inflammation conditions (Kang et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2,3-Dihydroxybenzaldehyde are the Wnt/β-Catenin and Autophagy pathways, as well as the TGF-β pathway . These pathways play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound: interacts with its targets by modulating their activities. It activates the Wnt/β-Catenin and Autophagy pathways through the phosphorylation of GSG3β and β-catenin . It also increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B . Furthermore, it inhibits the TGF-β pathway, which promotes the transition to the catagen phase .

Biochemical Pathways

The activation of the Wnt/β-Catenin and Autophagy pathways by This compound leads to increased cell proliferation and differentiation . The inhibition of the TGF-β pathway prevents the transition to the catagen phase, promoting hair growth .

Pharmacokinetics

The ADME properties of This compound Given its solubility in methanol , it is likely that it can be absorbed and distributed in the body

Result of Action

The molecular and cellular effects of This compound ’s action include increased cell proliferation and differentiation, as well as promotion of hair growth . These effects are a result of its interaction with the Wnt/β-Catenin, Autophagy, and TGF-β pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, hyperglycemia can trigger metabolic and inflammatory responses, leading to vascular inflammation and consequently inducing microvascular and/or macrovascular diabetic complications . In such an environment, This compound has been found to have anti-inflammatory and anti-diabetes effects .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Properties

IUPAC Name

4-bromo-2,3-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCUKGXCILNDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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